![molecular formula C26H23ClN2O3 B7719504 3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide](/img/structure/B7719504.png)
3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide
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Overview
Description
3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, material science, and organic synthesis due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting from a suitable precursor, the quinoline ring is constructed through cyclization reactions.
Substitution Reactions: Introduction of the 3-chloro and 3,4-dimethylphenyl groups through electrophilic aromatic substitution.
Amide Bond Formation: Coupling of the quinoline derivative with the benzoyl chloride derivative under basic conditions to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and hydroxy groups on the quinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the amide bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Studying its interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide
- 3-chloro-N-(phenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide
Uniqueness
The presence of both the 3-chloro and 3,4-dimethylphenyl groups, along with the quinoline moiety, might confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions.
Properties
IUPAC Name |
3-chloro-N-(3,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-7-8-22(11-17(16)2)29(26(31)18-5-4-6-21(27)13-18)15-20-12-19-14-23(32-3)9-10-24(19)28-25(20)30/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYPQBWPDDCLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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